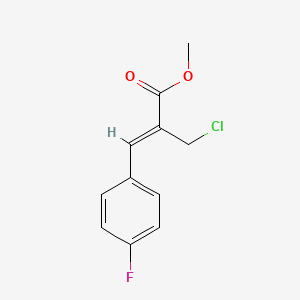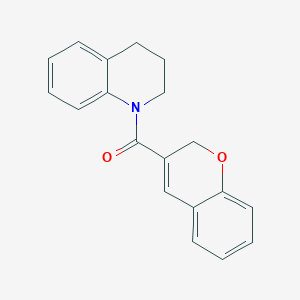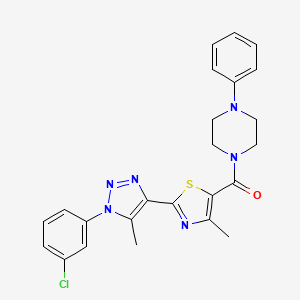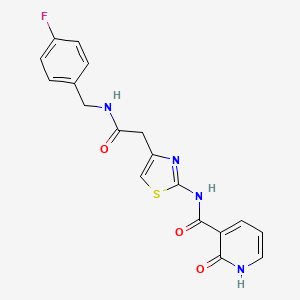
4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a three-component one-pot protocol. This process involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .Molecular Structure Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Chemical Reactions Analysis
Pyrazoles have the ability to undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at the N-1, N-2, or C-4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Amino-1,3-dimethylpyrazole, are as follows: It has a molecular weight of 111.15, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg .科学的研究の応用
Synthesis and Biological Activities
4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol and its derivatives are primarily synthesized for their significant biological activities. The synthesis process involves condensation reactions, leading to the formation of compounds with various substituents. These compounds are characterized using techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. The focus of these syntheses is to explore the chemical properties and potential pharmacological applications of these compounds (Karrouchi et al., 2016).
The biological activities of these derivatives are diverse, including antioxidant, analgesic, antimicrobial, and potential antifungal activities. Some derivatives have been found to exhibit significant analgesic and antioxidant properties, highlighting their potential for developing new therapeutic agents (Karrouchi et al., 2016). Additionally, the antimicrobial activities of these compounds against various bacterial strains have been investigated, with some compounds showing promising results, suggesting their utility in designing new antibacterial drugs (Bayrak et al., 2009).
Prospects for Future Research
The structural combination of 1,2,4-triazole and pyrazole heterocycles in one molecule increases the likelihood of interaction with various biological targets, making it an attractive area for future research. The potential for creating new substances with desired biological activities by introducing different functional groups is significant. This strategy is scientifically attractive and promises new insights into the development of drugs with improved efficacy and safety profiles (Fedotov et al., 2022).
The synthesis and properties of S-derivatives of this compound have also been explored, providing a foundation for further pharmacological studies to investigate their anti-inflammatory, antifungal, and anticancer activities. This approach underscores the compound's versatility and potential as a precursor for various biologically active substances (Fedotov & Hotsulia, 2021).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It has been suggested that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity . For instance, some studies have revealed that the antitumoral activity of certain compounds was due to the inhibition of tubulin polymerization .
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been associated with antiviral and antitumoral activities .
特性
IUPAC Name |
4-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-4-3-5(2)13(11-4)6-9-10-7(14)12(6)8/h3H,8H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSLPHUVSWMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=S)N2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)
![N-(sec-butyl)-2-(2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2764898.png)






![N-{3'-acetyl-1-[3-(4-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2764910.png)
![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764915.png)

